molecular formula C16H21N3O4 B2834344 N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1448034-30-7

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2834344
CAS RN: 1448034-30-7
M. Wt: 319.361
InChI Key: RNUDWJITGISISJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyran rings are five and six-membered heterocycles, respectively, which can have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the furan ring is an aromatic system and could undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of a carboxamide group could result in the formation of hydrogen bonds, influencing the compound’s solubility and boiling/melting points .

Scientific Research Applications

Synthesis and Derivative Development

Chemical Synthesis and Derivative Formation : Research has demonstrated the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan compounds. These studies focus on the chemical reactions that allow for the creation of a variety of derivatives from a core structure, showcasing the chemical versatility of furan-based compounds (El-Essawy & Rady, 2011).

Antiprotozoal and Antibacterial Applications

Antiprotozoal Agents : Investigations into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have revealed their potential as antiprotozoal agents. These compounds, related to the structure of interest, demonstrated significant in vitro and in vivo activity against protozoal infections, indicating a potential application in developing new antiprotozoal therapies (Ismail et al., 2004).

Antibacterial Activity : The synthesis of (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles based on furan derivatives has shown promising antibacterial properties. Such research underscores the potential of furan-based compounds in contributing to the development of new antibacterial agents (Aghekyan et al., 2020).

Cytotoxicity and Anticancer Research

Cytotoxicity Studies : Compounds derived from furan and related structures have been evaluated for their cytotoxic activity against various cancer cell lines. These studies are critical for identifying potential anticancer agents and understanding the mechanism of action at a molecular level (Hassan et al., 2014).

Antileukemic Activities : Research into furanyl, pyranyl, and ribosyl derivatives of certain carboxamides has explored their antileukemic activities. This highlights the potential of furan-based compounds in the development of treatments for leukemia and possibly other types of cancer (Earl & Townsend, 1979).

Mechanism of Action

Without specific context (such as the compound being part of a pharmaceutical drug or a catalyst), it’s difficult to comment on the mechanism of action.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(oxan-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-18-11-14(15(17-18)21-2)16(20)19(10-13-4-3-7-23-13)12-5-8-22-9-6-12/h3-4,7,11-12H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUDWJITGISISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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